N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-ethoxyphenyl substituent at position 3 of the pyrimidine ring and a thioacetamide side chain linked to a 2,3-dimethylphenyl group. The tetrahydro modification at positions 6 and 7 indicates partial saturation, which may enhance conformational flexibility and influence binding interactions.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-4-30-18-10-8-17(9-11-18)27-23(29)22-20(12-13-31-22)26-24(27)32-14-21(28)25-19-7-5-6-15(2)16(19)3/h5-11H,4,12-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMPCXNTHQPVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 419.44 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O4S |
| Molecular Weight | 419.44 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds derived from the thieno[3,2-d]pyrimidine scaffold have been shown to inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the antitumor activity of several thieno[3,2-d]pyrimidine derivatives against human cancer cell lines including Mia PaCa-2 and PANC-1. The derivatives demonstrated IC50 values in the low micromolar range (10–20 µM), indicating potent activity against these cell lines .
Antimicrobial Activity
In addition to antitumor properties, the compound has been assessed for its antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Candida albicans | 15.62 µg/mL |
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in DNA replication and repair. This inhibition leads to apoptosis in cancer cells and disruption of microbial growth.
Structure-Activity Relationship (SAR)
Research has indicated that modifications on the thieno[3,2-d]pyrimidine core can significantly affect biological activity. For example:
- Substitution at the 4-position of the ethoxyphenyl moiety enhances antitumor activity.
- Alkyl substitutions on the dimethylphenyl group appear to increase lipophilicity and cellular uptake.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
Key Observations :
- The target compound likely employs a nucleophilic substitution strategy, similar to , where a thiolate intermediate attacks a chloroacetamide derivative.
- High yields (≥70%) are typical for such reactions, suggesting robust synthetic feasibility .
Physicochemical Properties
Table 3: Melting Points and Calculated Properties
Key Observations :
- The target compound’s tetrahydrothieno[3,2-d]pyrimidine core may reduce melting points compared to fully aromatic analogs (e.g., ), but this remains speculative without direct data.
- The 4-ethoxyphenyl group likely lowers LogP relative to alkyl-substituted analogs (e.g., ), improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
